4-(3-Chloropyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
CAS No.: 2203016-56-0
Cat. No.: VC3032153
Molecular Formula: C15H22ClN3O3
Molecular Weight: 327.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2203016-56-0 |
|---|---|
| Molecular Formula | C15H22ClN3O3 |
| Molecular Weight | 327.8 g/mol |
| IUPAC Name | tert-butyl 4-[(3-chloropyrazin-2-yl)oxymethyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H22ClN3O3/c1-15(2,3)22-14(20)19-8-4-11(5-9-19)10-21-13-12(16)17-6-7-18-13/h6-7,11H,4-5,8-10H2,1-3H3 |
| Standard InChI Key | UMMVEKIKMHOGBO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC=CN=C2Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC=CN=C2Cl |
Introduction
4-(3-Chloropyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound features a piperidine ring, which is commonly associated with diverse biological activities, including analgesic, antipsychotic, and anti-inflammatory effects. The incorporation of a chloropyrazine moiety suggests potential applications in developing pharmaceuticals that target various receptors or enzymes.
Synthesis and Reaction Conditions
The synthesis of 4-(3-Chloropyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, including the use of specific starting materials and controlled reaction conditions. One documented synthesis uses methyl 4-bromobenzoate and tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate as starting materials, resulting in a high yield of 99% after purification.
Synthesis Steps:
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Starting Materials: Methyl 4-bromobenzoate and tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate.
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Reaction Conditions: Controlled temperatures and specific solvent systems.
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Yield: Approximately 99% after purification.
Analytical Techniques
To confirm the structure and purity of the synthesized compound, analytical techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed. These methods provide detailed information about the compound's molecular structure and help in identifying any impurities.
Analytical Techniques Used:
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HRMS: For precise molecular weight determination.
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NMR Spectroscopy: For structural confirmation and purity assessment.
Potential Applications
4-(3-Chloropyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester has potential applications in medicinal chemistry due to its structural features. The presence of a piperidine ring and a chloropyrazine moiety suggests it could be used in developing drugs that interact with specific biological targets, such as receptors or enzymes.
Potential Biological Targets:
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Receptors: Various neurotransmitter receptors.
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Enzymes: Enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Other compounds featuring chloropyrazine moieties, such as tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate, also show promise in pharmacological applications. These compounds often have similar structural motifs but differ in their specific biological activities and potential therapeutic uses .
Comparison Table:
| Compound | Molecular Weight | Molecular Formula | Potential Applications |
|---|---|---|---|
| 4-(3-Chloropyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester | Approximately 356.85 g/mol | Not fully specified | Medicinal chemistry, potential receptor/enzyme interactions |
| Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate | 298.77 g/mol | C13H19ClN4O2 | Pharmacological applications, potential therapeutic uses |
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